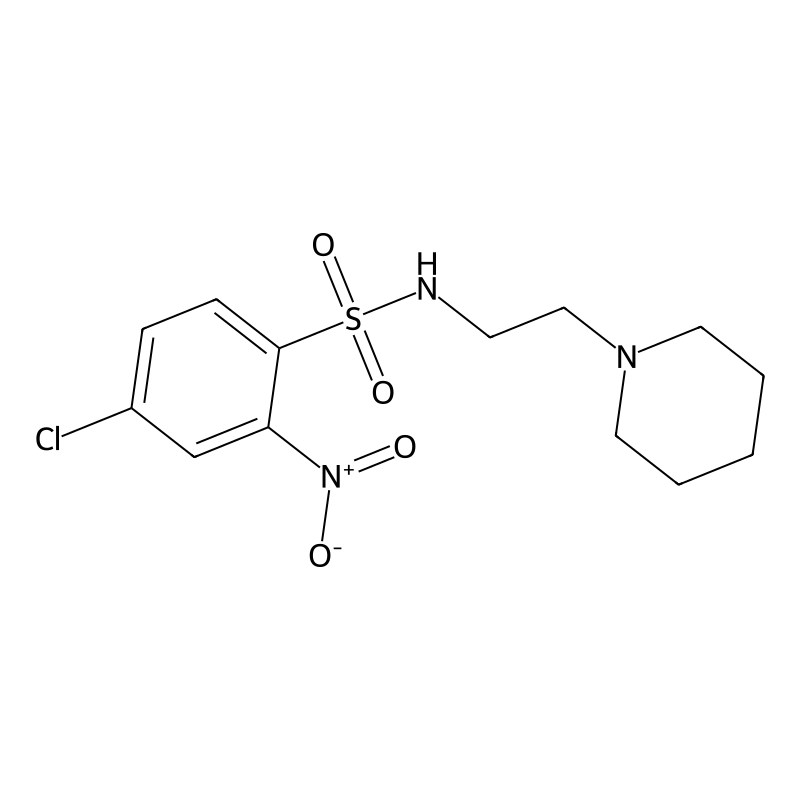

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine is a chemical compound with the molecular formula C13H18ClN3O4S and a molecular weight of 347.81 g/mol. This compound features a 4-chloro-2-nitrophenyl group, a sulfonyl moiety, and a 2-piperidylethylamine structure, which contribute to its diverse chemical properties and potential applications in scientific research. The presence of both electron-withdrawing (the nitro and chloro groups) and electron-donating (the piperidyl group) functionalities allows for interesting reactivity patterns and interactions in biological systems.

- Oxidation: The nitro group can be reduced to an amino group under specific conditions, altering the compound's reactivity.

- Reduction: Reduction reactions can occur at the nitro group, typically using reducing agents such as hydrogen gas or palladium on carbon.

- Substitution: The chloro group can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles, including amines.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry and material science.

Research into the biological activity of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine indicates potential interactions with various biomolecules. The compound's unique structure allows it to engage in mechanisms that may inhibit specific enzymes or receptors, making it a candidate for therapeutic applications. Preliminary studies suggest that it might exhibit antimicrobial or anti-inflammatory properties, although further research is needed to elucidate its precise biological effects and mechanisms of action.

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine generally involves multi-step organic reactions:

- Preparation of the sulfonamide: The sulfonyl chloride is reacted with 2-piperidylethylamine to form the sulfonamide.

- Introduction of the nitro group: A nitration reaction introduces the nitro group onto the aromatic ring of the sulfonamide.

- Chlorination: The final step involves chlorination at the para position of the aromatic ring to yield the desired compound.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine has several potential applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is investigated for its biological activities and interactions with cellular targets.

- Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating diseases linked to inflammation or infection.

- Industry: It is utilized in developing new materials and chemical processes due to its unique properties.

Studies on interaction mechanisms involving ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine focus on its binding affinity to various targets, such as enzymes or receptors. These interactions are crucial for understanding how the compound might exert its biological effects. For instance, it may act as an inhibitor by binding to active sites on target proteins, thereby modulating their activity. Further investigation through biochemical assays will help clarify these interactions and their implications for drug development.

Several compounds share structural similarities with ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine. Notable examples include:

- ((4-Chloro-2-nitrophenyl)sulfonyl)methylamine

- ((4-Chloro-2-nitrophenyl)sulfonyl)ethylamine

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| ((4-Chloro-2-nitrophenyl)sulfonyl)methylamine | Similar sulfonamide structure with a methyl group | Shorter alkyl chain affects reactivity |

| ((4-Chloro-2-nitrophenyl)sulfonyl)ethylamine | Similar sulfonamide structure with an ethyl group | Slightly longer alkyl chain alters interaction |

The uniqueness of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to these similar compounds.